molecular formula C11H10FN3O B1483312 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2097983-02-1

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1483312
CAS No.: 2097983-02-1
M. Wt: 219.21 g/mol
InChI Key: YYFMZJYRZDFFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a pyridinyl group and a fluoroethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step often involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds.

    Introduction of the Pyridinyl Group: This can be achieved through cross-coupling reactions such as Suzuki or Heck reactions.

    Addition of the Fluoroethyl Group: This step may involve nucleophilic substitution reactions using fluoroethyl halides.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridinyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the pyridinyl group at a different position, which can affect its reactivity and biological activity.

    1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical properties and applications.

    1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-methanol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFMZJYRZDFFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.